molecular formula C20H28N4O B6056530 6-methyl-2-(4-methylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one

6-methyl-2-(4-methylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one

カタログ番号: B6056530
分子量: 340.5 g/mol
InChIキー: AGISLXPRPHEEEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-methyl-2-(4-methylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one is a synthetically designed small molecule based on a pyrimidine core scaffold, a structure recognized for its significance in medicinal chemistry . This compound is of high interest in early-stage drug discovery, particularly in oncology, for its potential as a kinase inhibitor. The structural motif featuring a piperazinyl-substituted pyrimidine is commonly associated with ATP-competitive binding to kinase domains, which can disrupt aberrant signaling pathways that drive uncontrolled cell proliferation . Researchers can utilize this compound as a chemical tool to probe the biological functions of specific kinases or as a lead structure for the development of novel targeted therapies. Its design incorporates features that are known to enhance binding affinity and selectivity towards kinase targets, making it a valuable asset for biochemical and cellular assays aimed at understanding cancer mechanisms and identifying new treatment strategies . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)-5-[(4-propan-2-ylphenyl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-14(2)17-7-5-16(6-8-17)13-18-15(3)21-20(22-19(18)25)24-11-9-23(4)10-12-24/h5-8,14H,9-13H2,1-4H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGISLXPRPHEEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C)CC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-2-(4-methylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyrimidinone core.

    Attachment of the Benzyl Group: The benzyl group is attached via a Friedel-Crafts alkylation reaction, using a benzyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

6-methyl-2-(4-methylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

科学的研究の応用

6-methyl-2-(4-methylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

作用機序

The mechanism of action of 6-methyl-2-(4-methylpiperazin-1-yl)-5-[4-(propan-2-yl)benzyl]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues in Pharmacological Research

(a) Compound 23d (6-(2,6-Dichlorobenzyl)-5-methyl-2-(methyl(4-(4-methylpiperazin-1-yl)benzyl)amino)pyrimidin-4(3H)-one)
  • Structure: Shares a pyrimidinone core with a 4-methylpiperazine substituent and a benzyl-derived side chain.
  • Key Data : Molecular weight 486 g/mol (C₂₄H₂₈Cl₂N₆O), synthesized via flash chromatography (DCM/MeOH 99:1). NMR data confirm substitution patterns .
(b) 5-(4-Methoxybenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one
  • Structure : Features a 4-methoxybenzyl group and 4-phenylpiperazine substituent.
  • Key Data : Molecular formula C₂₃H₂₆N₄O₂ .
  • Comparison : The phenylpiperazine moiety may enhance serotonin receptor affinity, whereas the 4-methylpiperazine in the target compound could favor dopamine receptor interactions.
(c) 6-Methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one
  • Structure : Simplified analogue with a pyridine substituent.
  • Key Data : CAS 59341-68-3, similarity score 0.63 to the target compound .
  • Comparison : Lacks the piperazine and benzyl groups, reducing complexity and likely diminishing receptor selectivity.

Pharmacological and Physicochemical Properties

Property Target Compound Compound 23d 6-Methyl-2-(pyridin-4-yl)pyrimidin-4(3H)-one
Molecular Weight ~392 g/mol (estimated) 486 g/mol 177 g/mol
Key Substituents 4-Methylpiperazine, 4-isopropylbenzyl Dichlorobenzyl, 4-methylpiperazine Pyridin-4-yl
Lipophilicity (LogP) High (benzyl + piperazine) Very high (Cl groups) Moderate (pyridine)
Synthetic Yield Not reported 85% Not available

Research Findings and Implications

  • SAR Insights : Hydrophobic substituents (e.g., benzyl groups) enhance binding to hydrophobic pockets in enzymes or receptors, as seen in kinase inhibitors .
  • Gaps in Data : Physical properties (e.g., melting point, solubility) and in vitro/in vivo activity data for the target compound are absent in the evidence, highlighting areas for future study .

Q & A

Q. Advanced Optimization Strategies

  • Temperature Control : Reflux conditions (e.g., 110°C in toluene) enhance cyclization efficiency but must avoid thermal degradation .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene/n-heptane mixtures aid in reflux-driven cyclization .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for coupling) and Lewis acids (e.g., ZnCl₂) should be tested at varying concentrations (1–5 mol%) to balance reactivity and side-product formation .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Q. Structural Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., piperazine CH₂ at δ 2.4–3.1 ppm, pyrimidinone C=O at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 399.228) .
  • X-Ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks (e.g., piperazine ring puckering angle: 50–55°) .

Example Crystallographic Data (from analogous compounds):

  • Space group: P2₁/c
  • Unit cell parameters: a = 10.2 Å, b = 12.5 Å, c = 14.8 Å .

How should researchers design experiments to evaluate biological activity, such as enzyme inhibition?

Q. Advanced Experimental Design

  • Target Selection : Prioritize kinases or GPCRs due to the compound’s piperazine and pyrimidinone motifs, which often interact with ATP-binding pockets .
  • In Vitro Assays :
    • Kinase Inhibition : Use fluorescence polarization assays with recombinant enzymes (e.g., EGFR, IC₅₀ determination) .
    • Cellular Uptake : Radiolabeled compound tracing in cancer cell lines (e.g., HeLa) to assess membrane permeability .
  • Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks to normalize data .

Data Interpretation : Compare IC₅₀ values across assays to identify off-target effects. Discrepancies may arise from assay sensitivity differences (e.g., fluorescence vs. radiometric readouts) .

How can conflicting data in biological assays be systematically resolved?

Q. Data Contradiction Analysis

  • Replicate Experiments : Perform triplicate runs with independent compound batches to rule out synthesis variability .
  • Orthogonal Assays : Validate kinase inhibition using both enzymatic (e.g., ADP-Glo™) and cell-based (e.g., proliferation) assays .
  • Structural Modifications : Synthesize analogs (e.g., replacing 4-methylpiperazine with morpholine) to isolate pharmacophore contributions .

Case Study : If a compound shows high activity in enzymatic assays but low cellular efficacy, investigate efflux pump interactions (e.g., P-gp inhibition assays) .

What strategies predict and control regioselectivity during functionalization of the pyrimidinone core?

Q. Regioselectivity in Derivatization

  • Electronic Effects : The 2-position (piperazine-substituted) is electron-rich, favoring electrophilic attack, while the 5-position (benzyl) is sterically hindered .
  • Directing Groups : Use temporary protecting groups (e.g., Boc on piperazine) to block undesired substitution .
  • Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilicity) .

Example : Nitration at the 6-methyl position is disfavored due to steric hindrance, while bromination occurs selectively at the 5-benzyl para position .

How to assess stability under physiological conditions for preclinical studies?

Q. Stability Study Design

  • pH Variability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, sampling at 0, 6, 24, and 48 hours .
  • Analytical Methods : HPLC (C18 column, acetonitrile/water gradient) monitors degradation products. MS/MS identifies breakdown fragments .
  • Light Sensitivity : Conduct ICH-compliant photostability tests using UV-Vis exposure (e.g., 1.2 million lux hours) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。